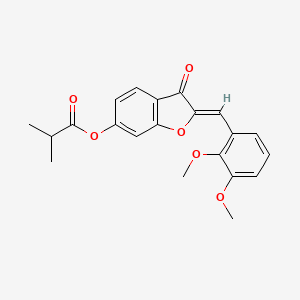

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

Description

(Z)-2-(2,3-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 2,3-dimethoxybenzylidene group at the C2 position and an isobutyrate ester at the C6 position. Aurones, a subclass of flavonoids, are notable for their (Z)-configured exocyclic double bond, which is critical for their biological activity, particularly in anticancer applications .

Properties

IUPAC Name |

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-12(2)21(23)26-14-8-9-15-17(11-14)27-18(19(15)22)10-13-6-5-7-16(24-3)20(13)25-4/h5-12H,1-4H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNJKZHCZOOPMJ-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. The subsequent steps include the introduction of the dimethoxybenzylidene group and the isobutyrate ester. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, though specific details are often proprietary.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

(Z)-2-((2-((1-Ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (5a)

- Substituents : Indole-derived benzylidene group at C2, acetonitrile at C4.

- Activity : IC50 < 100 nM against PC-3 prostate cancer cells.

- Mechanism : Binds the colchicine site on tubulin, inducing G2/M cell cycle arrest.

(Z)-6-((2,6-Dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b)

- Substituents : Pyridine-based benzylidene at C2, 2,6-dichlorobenzyl ether at C5.

- Activity : Similar potency to 5a (IC50 < 100 nM) across leukemia and solid tumor models.

- Mechanism : Tubulin polymerization inhibition via colchicine-site binding.

- In Vivo Efficacy : Suppressed T-cell acute lymphoblastic leukemia in zebrafish .

Target Compound: (Z)-2-(2,3-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl Isobutyrate

- Substituents : 2,3-Dimethoxybenzylidene at C2, isobutyrate ester at C6.

- Hypothesized Activity : Predicted to inhibit tubulin polymerization based on structural homology with 5a/5b. The isobutyrate ester may enhance lipophilicity and bioavailability compared to 5a’s acetonitrile group.

- Unresolved Data : Specific IC50 values and in vivo efficacy remain uncharacterized in available literature.

Comparative Analysis Table

Key Structural Determinants of Activity

- Benzylidene Group : Electron-rich substituents (e.g., methoxy in the target compound vs. heterocycles in 5a/5b) may modulate tubulin binding affinity. The 2,3-dimethoxy configuration could enhance hydrophobic interactions compared to 5a’s indole group .

- C6 Modifications : Polar groups (e.g., acetonitrile in 5a) improve solubility, while esters like isobutyrate may balance lipophilicity for membrane permeability.

Biological Activity

Chemical Structure and Properties

The compound features a benzofuran core with methoxy substituents and an isobutyrate moiety. Its molecular formula is , and it has a molecular weight of approximately 355.37 g/mol. The structural characteristics contribute to its reactivity and biological interactions.

Table 1: Structural Details

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 355.37 g/mol |

| IUPAC Name | (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate |

| CAS Number | 858759-34-9 |

Anticancer Properties

Recent studies have indicated that compounds similar to (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate exhibit significant anticancer properties. For example, a related compound was shown to inhibit Glycogen Synthase Kinase 3 Beta (GSK-3β), which is a target in various cancers. The inhibition of GSK-3β leads to increased levels of phosphorylated proteins associated with cancer progression and survival pathways .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to bind to enzymes like GSK-3β, altering their activity and affecting downstream signaling pathways.

- Induction of Apoptosis : Research indicates that such compounds can trigger programmed cell death in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

- Study on GSK-3β Inhibition : A study highlighted the effectiveness of a structurally similar compound in inhibiting GSK-3β, with an IC50 value of 1.6 μM. This inhibition was linked to increased apoptosis in neuroblastoma cells treated with the compound.

- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of derivatives related to benzofuran structures. The findings suggested that these compounds could inhibit the growth of various bacterial strains, indicating potential for therapeutic applications in infectious diseases .

Table 2: Comparison with Related Compounds

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-benzofuran | GSK-3β Inhibitor | 1.6 |

| (Z)-2-(2-methoxybenzylidene)-3-oxo-benzofuran | Antimicrobial | Varies |

| (Z)-2-(4-methoxybenzylidene)-3-oxo-benzofuran | Anticancer | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.